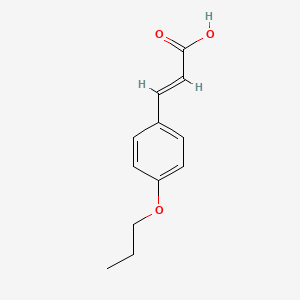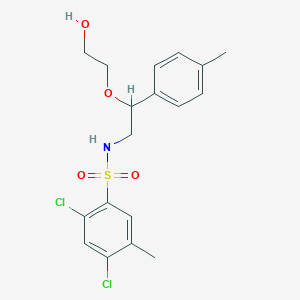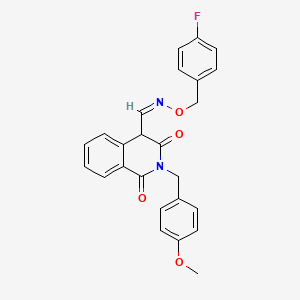![molecular formula C21H30ClN5O2 B2656222 N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride CAS No. 1217113-66-0](/img/structure/B2656222.png)
N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C21H30ClN5O2 and its molecular weight is 419.95. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enaminones as Precursors in Heterocyclic Synthesis
Enaminones have been utilized as building blocks for the synthesis of various substituted pyrazoles, showcasing potential antitumor and antimicrobial activities. The chemical reactivity of enaminones towards different reagents leads to the formation of pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. This versatility underscores the compound's utility in developing pharmacologically active molecules with potential applications in cancer and infection treatment (Riyadh, 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of 3,5-diamino-4-phenylpyrazole and its subsequent reactions highlight the compound's role in generating 2-aminopyrazolo[1,5-a]pyrimidine derivatives. These reactions exemplify the compound's application in creating a library of heterocyclic compounds that could have significant implications in drug discovery and development, particularly in the search for new therapeutic agents (Zvilichovsky & David, 1983).
Antitumor Activity
The synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives has been directed towards evaluating their antitumor activities. For example, certain derivatives have demonstrated potent inhibitory effects on mammalian dihydrofolate reductase, showing significant activity against specific cancer cell lines. This suggests the compound's potential in the development of new anticancer drugs (Grivsky et al., 1980).
Development of Novel Ligands
Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has identified selective ligands for the translocator protein (18 kDa), highlighting the compound's relevance in developing radioligands for imaging with positron emission tomography (PET). This has implications for diagnosing and studying various neurological disorders, demonstrating the compound's utility in medical imaging and neuroscience research (Dollé et al., 2008).
Inhibitory Activity on Phosphodiesterase
The compound has also been explored for its inhibitory activity on cyclic GMP phosphodiesterase, showing potential as a therapeutic agent for treating hypertension and other cardiovascular diseases. This research emphasizes the compound's utility in pharmacological applications aimed at developing new treatments for cardiovascular conditions (Dumaitre & Dodic, 1996).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c1-6-25(7-2)11-10-22-20-12-15(3)23-21-14-17(24-26(20)21)16-8-9-18(27-4)19(13-16)28-5;/h8-9,12-14,22H,6-7,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKIZHYLTDUACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2656140.png)
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)


![Spiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2656145.png)



![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)
![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)


![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2656162.png)